molecular formula C16H25ClN4O2 B3094865 4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1261231-29-1

4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3094865
CAS No.: 1261231-29-1
M. Wt: 340.8 g/mol
InChI Key: CHDJIQWLJWUXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H25ClN4O2 and its molecular weight is 340.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Activation of SK1 Subtype Channels

  • A study by Hougaard et al. (2009) in Molecular Pharmacology reported on a molecule structurally similar to the chemical , which selectively activates small-conductance Ca2+-activated K+ channels (SK, KCa2). This compound, GW542573X, was found to be the first SK1-selective compound described, showing promising results in enhancing hSK1 channel sensitivity and indicating potential applications in targeting specific ion channels for therapeutic purposes. Details here.

Histamine H4 Receptor Ligands

  • Altenbach et al. (2008) in the Journal of Medicinal Chemistry synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. Their research focused on optimizing the potency of these compounds, resulting in promising candidates for anti-inflammatory and antinociceptive agents, highlighting the potential of these compounds in pain management and inflammation. Details here.

Interaction with Glycine Esters

  • The interaction of a compound similar to the one with glycine esters was studied by Zinchenko et al. (2018), leading to the synthesis of new pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. This indicates potential applications in synthesizing novel biologically active compounds. Details here.

Metabolism in Antineoplastic Agents

  • A study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, by Gong et al. (2010) in Drug Metabolism and Disposition found that similar compounds play a crucial role in the metabolic pathways of such drugs. This research provides insights into the pharmacokinetics of these compounds in cancer treatment. Details here.

Properties

IUPAC Name

tert-butyl 4-[[(2-chloro-6-methylpyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2/c1-11-9-13(20-14(17)19-11)18-10-12-5-7-21(8-6-12)15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDJIQWLJWUXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)NCC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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